1-(2-bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(2-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10BrFN·HCl. It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms.
Preparation Methods
The synthesis of 1-(2-bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Halogenation: The phenyl group is then halogenated using bromine and fluorine sources under controlled conditions to introduce the bromo and fluoro substituents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization.
Chemical Reactions Analysis
1-(2-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Chemical Synthesis: The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biological Studies: It is used in studies investigating the effects of halogenated phenyl compounds on biological systems.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-(2-bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride include:
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride: Lacks the bromo substituent, which may affect its reactivity and biological activity.
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride: The position of the fluoro substituent is different, potentially altering its chemical properties.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: A related compound with different functional groups, used in pharmaceutical synthesis.
Properties
CAS No. |
1956325-25-9 |
---|---|
Molecular Formula |
C9H10BrClFN |
Molecular Weight |
266.5 |
Purity |
95 |
Origin of Product |
United States |
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